molecular formula C17H23NO4 B5681392 ethyl 1-[(4-methylphenoxy)acetyl]-4-piperidinecarboxylate

ethyl 1-[(4-methylphenoxy)acetyl]-4-piperidinecarboxylate

Cat. No. B5681392
M. Wt: 305.4 g/mol
InChI Key: SWSWXNUXFKTRAM-UHFFFAOYSA-N
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Description

Ethyl 1-[(4-methylphenoxy)acetyl]-4-piperidinecarboxylate, also known as MPPA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. MPPA is a piperidine derivative that has been synthesized through a unique method, and its mechanism of action and biochemical effects have been extensively studied.

Mechanism of Action

Ethyl 1-[(4-methylphenoxy)acetyl]-4-piperidinecarboxylate exerts its effects through the modulation of various neurotransmitter systems, including the opioid, serotonergic, and noradrenergic systems. It has been shown to activate the mu-opioid receptor, leading to the release of endogenous opioids and subsequent analgesic effects. ethyl 1-[(4-methylphenoxy)acetyl]-4-piperidinecarboxylate also modulates the serotonergic and noradrenergic systems, leading to its anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
ethyl 1-[(4-methylphenoxy)acetyl]-4-piperidinecarboxylate has been shown to have potent analgesic, anti-inflammatory, anxiolytic, and anticonvulsant effects in animal models. It has been found to reduce pain and inflammation through the modulation of the opioid system, and to reduce anxiety and seizures through the modulation of the serotonergic and noradrenergic systems.

Advantages and Limitations for Lab Experiments

Ethyl 1-[(4-methylphenoxy)acetyl]-4-piperidinecarboxylate has several advantages for lab experiments, including its potent effects, high purity, and ease of synthesis. However, it also has several limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for ethyl 1-[(4-methylphenoxy)acetyl]-4-piperidinecarboxylate research, including the development of novel analogs with improved efficacy and safety profiles, the investigation of its potential applications in other disease states, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the optimal dosage and administration route for ethyl 1-[(4-methylphenoxy)acetyl]-4-piperidinecarboxylate in humans.

Synthesis Methods

Ethyl 1-[(4-methylphenoxy)acetyl]-4-piperidinecarboxylate is synthesized through a reaction between 4-methylphenol and ethyl 4-piperidinecarboxylate in the presence of a base, followed by acetylation of the resulting product with acetic anhydride. The final product is then purified through recrystallization to obtain pure ethyl 1-[(4-methylphenoxy)acetyl]-4-piperidinecarboxylate. This synthesis method has been optimized to produce high yields of ethyl 1-[(4-methylphenoxy)acetyl]-4-piperidinecarboxylate with high purity.

Scientific Research Applications

Ethyl 1-[(4-methylphenoxy)acetyl]-4-piperidinecarboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuropharmacology. It has been found to have potent analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of chronic pain and inflammation. ethyl 1-[(4-methylphenoxy)acetyl]-4-piperidinecarboxylate has also been shown to have anticonvulsant and anxiolytic effects, making it a potential candidate for the treatment of epilepsy and anxiety disorders.

properties

IUPAC Name

ethyl 1-[2-(4-methylphenoxy)acetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-3-21-17(20)14-8-10-18(11-9-14)16(19)12-22-15-6-4-13(2)5-7-15/h4-7,14H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSWXNUXFKTRAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)COC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-[(4-methylphenoxy)acetyl]piperidine-4-carboxylate

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